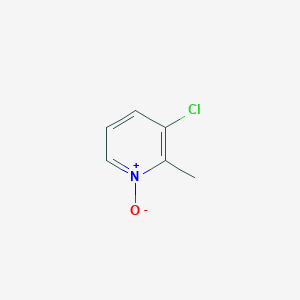
3-Chloro-2-methylpyridine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methylpyridine1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine1-oxide typically involves the oxidation of 3-Chloro-2-methylpyridine. One common method is the use of hydrogen peroxide as the oxidizing agent under alkaline conditions. The reaction is carried out at room temperature, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreaction systems. This method offers higher yields, better reaction control, and reduced side reactions compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpyridine1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-Chloro-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methylpyridine1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpyridine1-oxide involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic and extraction processes. The compound’s reactivity is primarily due to the presence of the N-oxide functional group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 3-Methylpyridine N-oxide
- 2-Chloro-5-methylpyridine N-oxide
Uniqueness
3-Chloro-2-methylpyridine1-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other pyridine N-oxides.
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
3-chloro-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 |
InChI Key |
XFZQIFSFSCJYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















